[^1]: VEGF - VEGFR Inhibitors—Advances in Research and Application: 2012 Edition quinones—advances in research and application 2012 edition:
Telatinib, also known by its alternative names such as BAY-57-9352 and EOC-315, is a small molecule inhibitor classified as an antineoplastic agent. It primarily functions as a multi-kinase inhibitor, targeting various receptors involved in tumor growth and angiogenesis, including the vascular endothelial growth factor receptor-2, vascular endothelial growth factor receptor-3, platelet-derived growth factor receptor alpha, and proto-oncogene protein c-Kit. Telatinib has gained attention for its potential therapeutic applications in treating several types of cancers, particularly gastric cancer, liver cancer, and esophageal cancer. It has been designated as an orphan drug due to its focus on rare diseases .
Telatinib's primary mechanism of action involves targeting specific tyrosine kinases, namely VEGFR2/3, PDGFRα, and c-Kit [, ]. These kinases are involved in signaling pathways that promote tumor growth and angiogenesis. By binding to the active sites of these kinases, Telatinib inhibits their activity, thereby hindering tumor cell proliferation and blood vessel formation, potentially starving the tumor and hindering its growth [].
The chemical structure of telatinib allows it to undergo various reactions typical of small molecule inhibitors. The primary mechanism involves competitive inhibition of the aforementioned receptors. For instance, telatinib binds to the ATP-binding site of receptor tyrosine kinases, preventing their activation and subsequent downstream signaling pathways that promote cell proliferation and survival. The specific interactions can be summarized as follows:
Telatinib exhibits significant biological activity as a multi-targeted kinase inhibitor. Its primary actions include:
The synthesis of telatinib involves several steps, typically starting from simpler organic compounds. The general procedure includes:
Telatinib's primary applications are in oncology, particularly for:
Its role as a multi-targeted therapy allows it to be used in combination with other agents to enhance efficacy against resistant tumors .
Interaction studies have focused on telatinib's ability to enhance the effects of other chemotherapeutic agents. Notably:
Several compounds exhibit similar mechanisms or target profiles as telatinib. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Sorafenib | Multi-targeted kinase inhibitor | Primarily targets Raf kinases |
Sunitinib | Tyrosine kinase inhibitor targeting multiple receptors | Strong activity against c-Kit |
Regorafenib | Multi-kinase inhibitor with a focus on angiogenesis | Effective against resistant tumors |
Pazopanib | Inhibits multiple receptor tyrosine kinases | Approved for renal cell carcinoma |
Telatinib is unique due to its specific targeting of both vascular endothelial growth factor receptors and platelet-derived growth factor receptors while also addressing multidrug resistance mechanisms in cancer treatment .
This comprehensive profile underscores telatinib's potential as a significant player in cancer therapeutics through its unique mechanisms and ongoing clinical evaluations.